Cas no 2172067-07-9 (1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-Hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a hydroxyphenylmethyl group and a formyl substituent on a triazole core. Its structural framework combines a reactive aldehyde functionality with a phenolic hydroxyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the triazole ring enhances stability while allowing for further functionalization via click chemistry or other derivatization strategies. This compound is particularly useful in the development of pharmacologically active molecules, coordination chemistry, and material science applications. Its well-defined reactivity profile and synthetic accessibility contribute to its utility in research and industrial settings.
1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde structure
2172067-07-9 structure
Product name:1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172067-07-9
MF:C11H11N3O2
MW:217.223942041397
CID:5934701
PubChem ID:165587383

1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
    • 1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1610533
    • 2172067-07-9
    • Inchi: 1S/C11H11N3O2/c1-8-10(7-15)12-13-14(8)6-9-4-2-3-5-11(9)16/h2-5,7,16H,6H2,1H3
    • InChI Key: CDEDTWPADOCLOC-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CN1C(C)=C(C=O)N=N1

Computed Properties

  • Exact Mass: 217.085126602g/mol
  • Monoisotopic Mass: 217.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68Ų

1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1610533-0.05g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
0.05g
$1537.0 2023-06-04
Enamine
EN300-1610533-10.0g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
10g
$7866.0 2023-06-04
Enamine
EN300-1610533-0.1g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
0.1g
$1610.0 2023-06-04
Enamine
EN300-1610533-0.5g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
0.5g
$1757.0 2023-06-04
Enamine
EN300-1610533-50mg
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
50mg
$1537.0 2023-09-23
Enamine
EN300-1610533-2.5g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
2.5g
$3585.0 2023-06-04
Enamine
EN300-1610533-250mg
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
250mg
$1683.0 2023-09-23
Enamine
EN300-1610533-1000mg
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
1000mg
$1829.0 2023-09-23
Enamine
EN300-1610533-10000mg
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
10000mg
$7866.0 2023-09-23
Enamine
EN300-1610533-5.0g
1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172067-07-9
5g
$5304.0 2023-06-04

Additional information on 1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Compound CAS No 2172067-07-9: A Comprehensive Overview

The compound with CAS No 2172067-07-9, known as 1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring system with an aldehyde group and a hydroxyl-substituted phenyl moiety. Recent studies have highlighted its potential applications in drug discovery and material science, making it a subject of intense research interest.

The triazole ring system in this compound is a key structural feature that contributes to its stability and reactivity. Triazoles are well-known for their ability to act as heterocyclic scaffolds in various bioactive molecules. The presence of the aldehyde group at the 4-position of the triazole ring introduces additional functionality, enabling this compound to participate in a wide range of chemical reactions, including condensation and cross-coupling reactions. This makes it a versatile building block in organic synthesis.

One of the most recent advancements in the study of this compound involves its application in the development of bioactive molecules. Researchers have explored its potential as a lead compound for anti-inflammatory and anticancer agents. For instance, studies have shown that the hydroxyl group on the phenyl ring can undergo various modifications to enhance its bioavailability and target specificity. This has led to the creation of derivatives with improved pharmacokinetic profiles.

In addition to its pharmacological applications, 1-(2-hydroxyphenyl)methyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has also been investigated for its role in material science. Its ability to form stable complexes with metal ions has made it a promising candidate for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of this compound has been optimized through various methods, including click chemistry approaches. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has proven to be an efficient route for constructing the triazole core. This method not only enhances the yield but also ensures high purity, making it suitable for large-scale production.

Recent research has also focused on understanding the biodegradation pathways of this compound. Studies indicate that under specific environmental conditions, it undergoes hydrolysis to form less complex compounds, reducing its environmental impact. This information is crucial for assessing its safety and sustainability in industrial applications.

In conclusion, CAS No 2172067-07-9 represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.

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